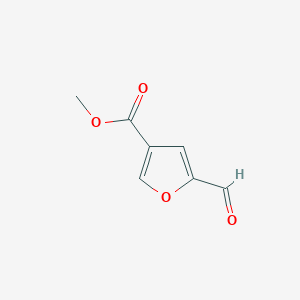

Methyl 5-formylfuran-3-carboxylate

Overview

Description

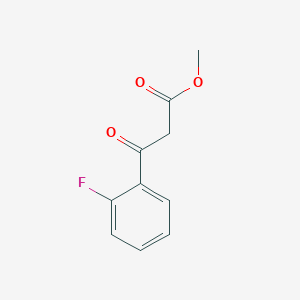

“Methyl 5-formylfuran-3-carboxylate” is a chemical compound with the molecular formula C7H6O4 . It is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

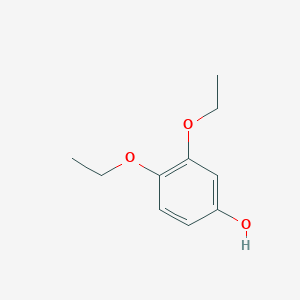

The molecular structure of “Methyl 5-formylfuran-3-carboxylate” is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOCH3), which are attached to the furan ring .Physical And Chemical Properties Analysis

“Methyl 5-formylfuran-3-carboxylate” has a molecular weight of 154.12 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 154.02660867 g/mol . The topological polar surface area is 56.5 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications

Synthesis of Biobased Polymers

Methyl 5-formylfuran-3-carboxylate: is a key intermediate in the synthesis of biobased polymers. It can be converted into various monomers that form the backbone of polyalkylene furanoates, a new class of biobased polyesters. These polymers are gaining attention due to their potential to replace petroleum-derived plastics with more sustainable materials .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of various drug molecules. Its furan ring structure is a common motif in many bioactive compounds, and the formyl group can undergo further reactions to create complex molecules designed for specific therapeutic targets .

Organic Light-Emitting Diodes (OLEDs)

The furan derivatives synthesized from Methyl 5-formylfuran-3-carboxylate can be used in the development of OLEDs. The unique electronic properties of furan rings make them suitable for use in the emissive layers of these devices, which are used in a wide range of display and lighting technologies .

Agrochemical Synthesis

This compound is also utilized in the synthesis of agrochemicals. The furan ring can be functionalized to create herbicides and pesticides with specific properties, such as selective toxicity to certain pests or reduced environmental impact .

Flavor and Fragrance Industry

Methyl 5-formylfuran-3-carboxylate: can be used as an intermediate in the synthesis of compounds for the flavor and fragrance industry. Its derivatives can mimic natural flavors and scents, making them valuable for creating artificial essences used in food products, perfumes, and other consumer goods .

Material Science

In material science, the compound finds application in the development of high-performance materials. Its derivatives can be incorporated into polymers to enhance their thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced engineering applications .

Safety And Hazards

“Methyl 5-formylfuran-3-carboxylate” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

methyl 5-formylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSNUGDDGDFSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formylfuran-3-carboxylate | |

CAS RN |

102169-71-1 | |

| Record name | methyl 5-formylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.